molecular formula C11H10N2O B058408 2-Ethenoxy-1-ethenylbenzimidazole CAS No. 120834-34-6

2-Ethenoxy-1-ethenylbenzimidazole

Cat. No.: B058408
CAS No.: 120834-34-6
M. Wt: 186.21 g/mol
InChI Key: REGGVQSERYWKPE-UHFFFAOYSA-N
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Description

2-Ethenoxy-1-ethenylbenzimidazole is a benzimidazole derivative featuring an ethenoxy (vinyl ether) group at position 2 and an ethenyl (vinyl) group at position 1. The benzimidazole core consists of fused benzene and imidazole rings, which confer aromatic stability and diverse reactivity. These substituents influence the compound’s electronic properties, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

120834-34-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-ethenoxy-1-ethenylbenzimidazole

InChI

InChI=1S/C11H10N2O/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2

InChI Key

REGGVQSERYWKPE-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2N=C1OC=C

Canonical SMILES

C=CN1C2=CC=CC=C2N=C1OC=C

Synonyms

1H-Benzimidazole,1-ethenyl-2-(ethenyloxy)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • 2-Ethoxy-6-[1-(3-ethoxy-2-hydroxybenzyl)-2,3-dihydro-1H-benzimidazol-2-yl]phenol (): This compound contains ethoxy (–OCH₂CH₃) and hydroxy (–OH) groups. The ethoxy group is less electron-donating than ethenoxy (–OCH=CH₂), leading to reduced conjugation with the benzimidazole core. Intramolecular hydrogen bonds (O–H⋯N/O) stabilize its structure, whereas 2-ethenoxy-1-ethenylbenzimidazole relies on π-π stacking and van der Waals interactions due to its non-polar ethenyl group .
  • Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate (): The hydroxyethyl (–CH₂CH₂OH) and phenyl groups enhance hydrophilicity and aromatic interactions, respectively.
Molecular Geometry
  • The dihedral angle between the benzimidazole core and substituent-bearing benzene rings in 2-ethoxy-6-[1-(3-ethoxy-2-hydroxybenzyl)-2,3-dihydro-1H-benzimidazol-2-yl]phenol is 84.27° (between benzimidazole and one benzene ring) and 29.68° (with the other ring) . This non-planar arrangement contrasts with the ethenyl group in 2-ethenoxy-1-ethenylbenzimidazole, which likely enforces greater planarity due to conjugation, altering π-orbital overlap and electronic delocalization.

Crystallographic and Hydrogen-Bonding Behavior

  • 2-Ethoxy-6-[1-(3-ethoxy-2-hydroxybenzyl)-... (): Exhibits intramolecular O–H⋯N and O–H⋯O bonds, forming six- and five-membered rings. Crystal packing involves bifurcated O–H⋯O,O hydrogen bonds along the b-axis .

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